

# physicochemical properties of 4-(4-Fluorobenzyl)benzaldehyde

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## Compound of Interest

Compound Name:	4-(4-Fluorobenzyl)benzaldehyde
Cat. No.:	B1300813

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An In-depth Technical Guide to the Physicochemical Properties of **4-(4-Fluorobenzyl)benzaldehyde**

## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and common synthetic and analytical methodologies for **4-(4-Fluorobenzyl)benzaldehyde**. This compound, with CAS number 56442-17-2, serves as a valuable building block in organic synthesis, particularly in the development of more complex molecular structures for pharmaceutical and materials science applications.<sup>[1]</sup> Its structure features a benzaldehyde group linked by an ether bond to a 4-fluorobenzyl group, offering two distinct sites for chemical reactions.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, presenting key data in structured tables and detailing experimental protocols.

## Physicochemical Properties

**4-(4-Fluorobenzyl)benzaldehyde** is a white to pale cream or beige powder at room temperature.<sup>[2][3]</sup> It is important to store the compound in an inert atmosphere at room temperature.<sup>[2][4]</sup> The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid if not stored properly.<sup>[1][5]</sup>

The core physicochemical data for **4-(4-Fluorobenzyl)benzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>11</sub> FO <sub>2</sub>	[2][3][4][6][7]
Molecular Weight	230.23 g/mol	[2][4][6][7]
CAS Number	56442-17-2	[2][3][4][6]
Appearance	White to pale cream powder	[3]
Melting Point	95.0-101.0 °C	[3][4][6]
Boiling Point	370.2 ± 22.0 °C (Predicted)	[2][4][6]
Density	1.211 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][4][6]
IUPAC Name	4-[(4-fluorophenyl)methoxy]benzaldehyde	[1][3]
SMILES	FC1=CC=C(COC2=CC=C(C=O)C=C2)C=C1	[3]
InChI Key	QGULWBQOCMQNFD-UHFFFAOYSA-N	[3]

## Spectral Data

Spectroscopic data is crucial for the structural confirmation of **4-(4-Fluorobenzyl)benzaldehyde**. While a complete set of spectra for this specific molecule is not readily available in all public databases, data for its constituent parts and closely related analogs are well-documented. ChemicalBook provides access to <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data for this compound.[8]

Spectroscopy	Description
<sup>1</sup> H NMR	The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.9 ppm), aromatic protons on both benzene rings, and a singlet for the methylene (-CH <sub>2</sub> -) bridge protons.
<sup>13</sup> C NMR	The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons, and the methylene bridge carbon.
IR Spectroscopy	Key infrared absorption bands would include a strong C=O stretch for the aldehyde (around 1700 cm <sup>-1</sup> ), C-O-C stretching for the ether linkage, and C-H stretching for the aromatic and aldehydic groups.
Mass Spectrometry	The mass spectrum would show the molecular ion peak (M <sup>+</sup> ) at m/z 230.23. Characteristic fragmentation patterns would involve the loss of the formyl radical (-CHO) and cleavage at the ether linkage.

## Experimental Protocols

### Synthesis via Williamson Ether Synthesis

A common and effective method for synthesizing **4-(4-Fluorobenzyl)benzaldehyde** is the Williamson ether synthesis.<sup>[1][9]</sup> This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide.<sup>[9]</sup>

Reactants:

- 4-Hydroxybenzaldehyde
- 4-Fluorobenzyl chloride (or bromide)

- A weak base (e.g., Potassium carbonate, Sodium hydroxide)[9][10]
- Solvent (e.g., Ethanol, Acetone)[5][9][10]

Procedure:

- Dissolve 4-hydroxybenzaldehyde and the base (e.g., NaOH) in a suitable solvent like ethanol in a round-bottom flask.[9]
- Add 4-fluorobenzyl chloride to the solution under a nitrogen atmosphere while stirring.[9]
- Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours).[9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[11]
- After the reaction is complete, cool the mixture to room temperature.[5][12]
- Filter the mixture to remove any inorganic salts.[5][10][12]
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. [10]
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure **4-(4-Fluorobenzyloxy)benzaldehyde** as a solid.[5][10][12][13]

## Characterization Workflow

The identity and purity of the synthesized **4-(4-Fluorobenzyloxy)benzaldehyde** must be confirmed through various analytical techniques.

Procedure:

- Melting Point Determination: Measure the melting point of the purified solid and compare it to the literature value (95-101 °C).[3][4] A sharp melting range close to the literature value indicates high purity.
- Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Confirm the presence of key functional groups by identifying the characteristic absorption bands for the aldehyde

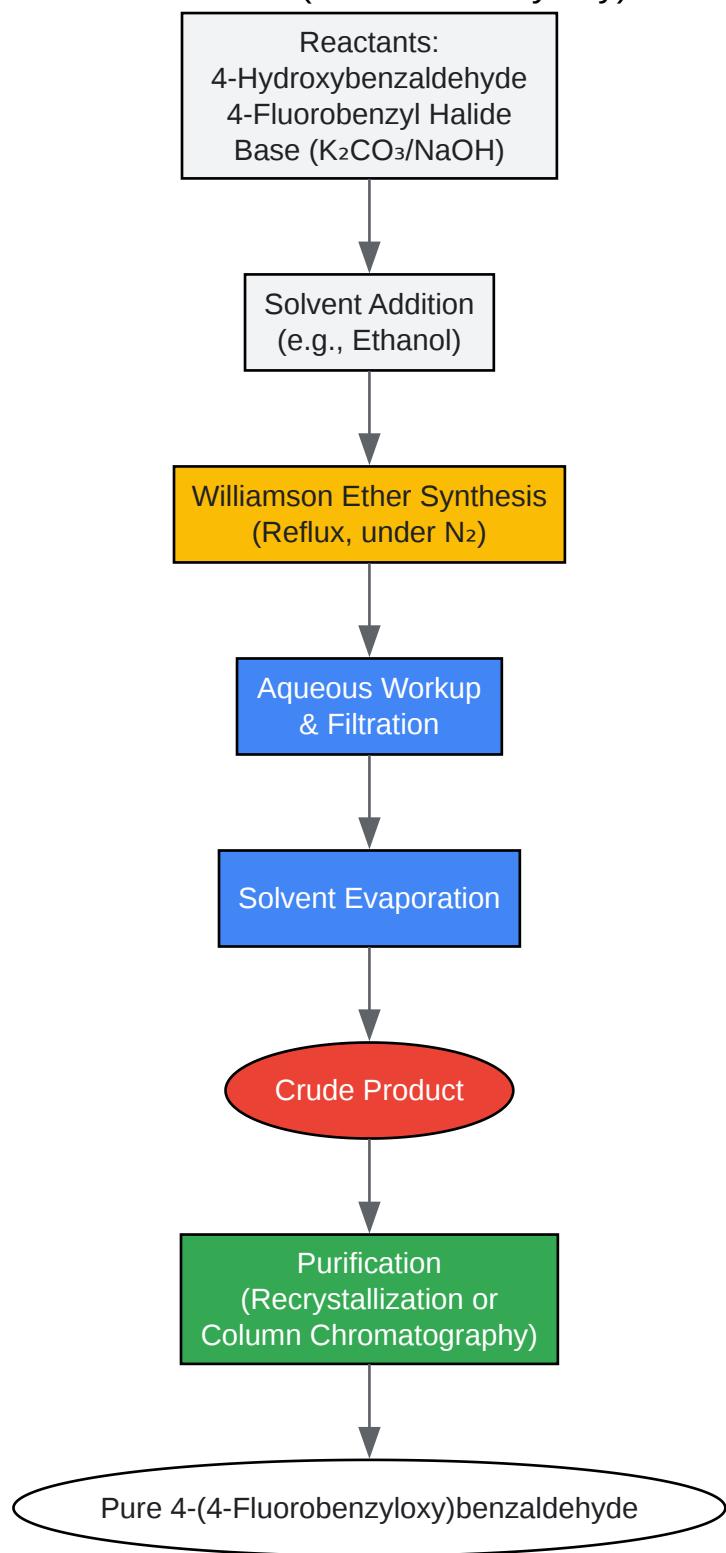
C=O stretch, aromatic C=C bonds, and the C-O-C ether linkage.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve a sample in a deuterated solvent (e.g., CDCl<sub>3</sub>) and run <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra.
  - In the <sup>1</sup>H NMR spectrum, integrate the signals to confirm the proton count for each distinct environment.
  - In the <sup>13</sup>C NMR spectrum, confirm the number of unique carbon environments.
- Mass Spectrometry (MS):
  - Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI).
  - Identify the molecular ion peak to confirm the molecular weight (230.23 g/mol ).[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
  - Analyze the fragmentation pattern to further support the proposed structure.
- Purity Assay (Gas Chromatography - GC): An assay by Gas Chromatography can be performed to determine the purity of the final product, which is typically expected to be ≥96.0%.[\[3\]](#)

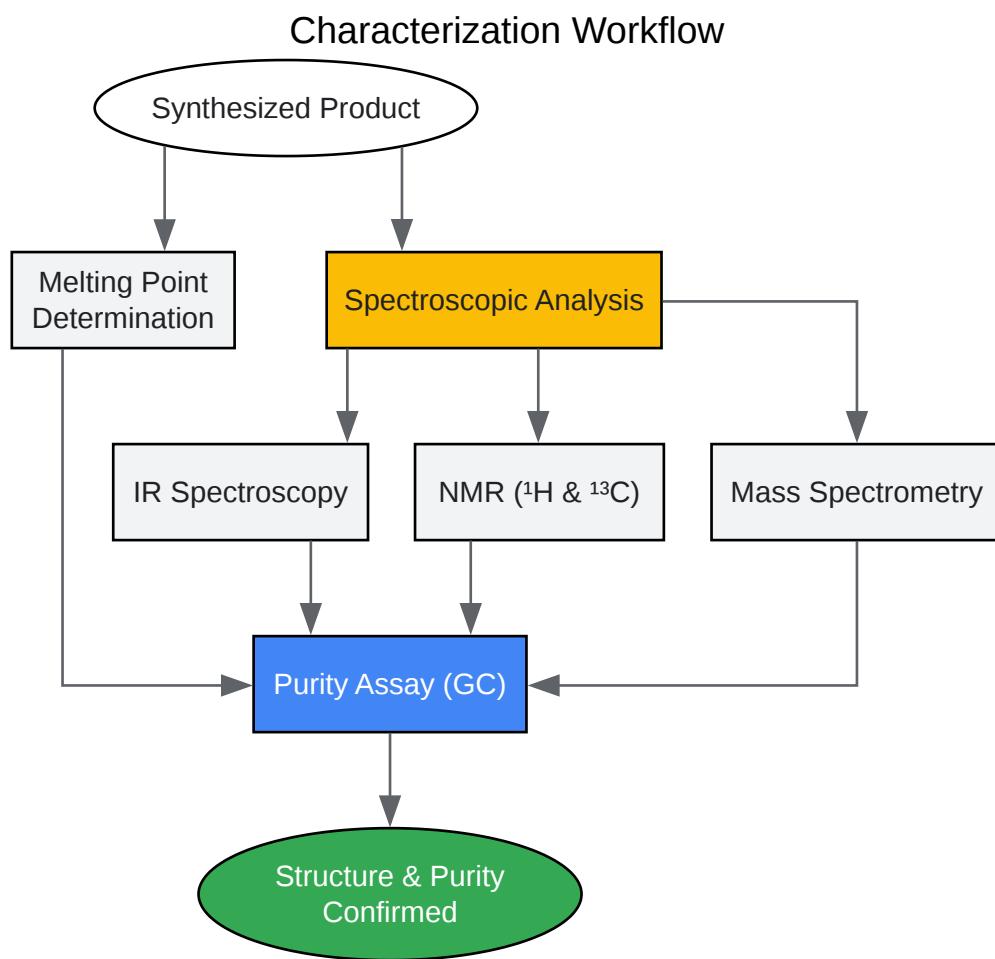
## Diagrams and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described above.

## Synthesis Workflow for 4-(4-Fluorobenzyl)benzaldehyde

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Caption: Synthesis via Williamson Ether Synthesis.



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Caption: Analytical workflow for product confirmation.

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